molecular formula C24H23F2N3O2 B11187312 8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11187312
M. Wt: 423.5 g/mol
InChI Key: JYKCCGMSNRRJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorinated quinoline core, a piperazine ring, and additional fluorine substitutions. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the fluorination of specific positions on the molecule. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinoline oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline core or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolones and other fluorinated quinolines.

    Piperazine Derivatives: Compounds containing the piperazine ring with various substitutions.

Uniqueness

8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific combination of functional groups and fluorine substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23F2N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

6-fluoro-9-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C24H23F2N3O2/c1-24(2)13-15(17-11-16(25)12-18-21(17)29(24)23(31)22(18)30)14-27-7-9-28(10-8-27)20-6-4-3-5-19(20)26/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

JYKCCGMSNRRJHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CN4CCN(CC4)C5=CC=CC=C5F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.